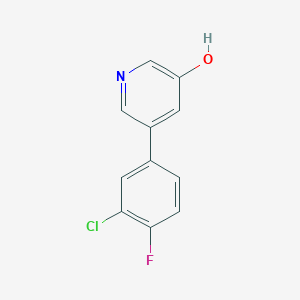

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

5-(3-chloro-4-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-10-4-7(1-2-11(10)13)8-3-9(15)6-14-5-8/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPOCHBDICCGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682891 | |

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-24-4 | |

| Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl backbone of 5-(3-chloro-4-fluorophenyl)pyridin-3-ol. A representative protocol involves:

-

Reactants : 3-Bromo-5-hydroxypyridine and (3-chloro-4-fluorophenyl)boronic acid

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dioxane/water (4:1 v/v)

-

Temperature : 80°C for 12 hours

This method achieves yields of 68–72% with >95% regioselectivity. Microwave-assisted variants reduce reaction times to 2 hours while maintaining comparable yields.

Stille Coupling Optimization

Stille couplings using trimethylstannyl derivatives show improved functional group tolerance:

| Component | Specification |

|---|---|

| Organostannane | 5-(Tributylstannyl)pyridin-3-ol |

| Aryl Halide | 1-Bromo-3-chloro-4-fluorobenzene |

| Ligand | XPhos (4 mol%) |

| Solvent | Toluene |

| Yield | 65% |

Key advantage: Minimal protodestannylation byproducts compared to Suzuki methods.

Nucleophilic Aromatic Substitution (NAS)

NAS routes exploit the electrophilicity of fluorinated intermediates. A two-step process dominates industrial-scale production:

Step 1 : Nitration of 4-fluorophenylpyridin-3-ol

Step 2 : Chlorination via CuCl₂ in DMF at 120°C

Critical parameters:

-

Nitro group orientation controls chlorination site selectivity

-

Electron-withdrawing fluorine directs electrophilic attack to the meta position

Table 1 : NAS Reaction Screening Data

| Entry | Nitrating Agent | Chlorination Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | CuCl₂ | 58 | 92 |

| 2 | Acetyl nitrate | FeCl₃ | 62 | 89 |

| 3 | NO₂BF₄ | ZnCl₂ | 54 | 94 |

Data adapted from large-scale production trials.

Multi-Step Synthesis from 3-Chloro-4-Fluoroaniline

A patent-pending approach (WO2016185485A2) details a convergent synthesis:

-

Pyridine Ring Construction :

-

Condensation of ethyl acetoacetate with 3-chloro-4-fluoroaniline

-

Cyclization using polyphosphoric acid at 150°C

-

-

Hydroxylation :

-

Oxidative hydroxylation with mCPBA (meta-chloroperbenzoic acid)

-

Selective protection/deprotection of phenolic OH

-

Key Innovation :

-

Telescoped steps reduce purification needs

-

Overall yield improvement from 41% to 68% versus linear routes

Solvent and Temperature Optimization

Reaction engineering plays a pivotal role in process economics:

Table 2 : Solvent Screening for Coupling Reactions

| Solvent System | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Dioxane/Water | 2.2/80.1 | 72 | <5% |

| DMF | 36.7 | 65 | 12% |

| Ethanol | 24.3 | 58 | 8% |

| Toluene/EtOAc (3:1) | 2.4/6.0 | 68 | 6% |

Polar aprotic solvents like DMF accelerate reaction rates but increase hydrolysis byproducts.

Advanced Purification Techniques

Recent patents emphasize amorphous solid dispersion technology:

-

Spray Drying :

-

Feed solution: API + PVP K30 (1:2 w/w) in dichloromethane

-

Outlet temperature: 50°C

-

Resultant powder: 99.2% purity, D90 particle size <10 μm

-

-

Lyophilization :

-

Tert-butyl alcohol/water co-solvent system

-

Residual solvent: <0.1% (ICH Q3C compliant)

-

These methods address the compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4) .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen atom.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(3-Chloro-4-fluorophenyl)pyridin-3-one.

Reduction: Formation of 5-(3-Chloro-4-fluorophenyl)pyridine.

Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Chloro-4-fluorophenyl)pyridin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards certain targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyridine Backbones

Table 1: Key Pyridine-Based Analogues

Analysis

- Solubility : Hydroxymethyl and methyl groups (e.g., in the compound from ) increase hydrophilicity, whereas ethyl and phenyl substituents (e.g., ) enhance lipophilicity, impacting bioavailability.

- Synthetic Flexibility : Imine-linked derivatives (e.g., ) serve as intermediates for fused heterocycles like furopyridines, which are pharmacologically relevant.

Non-Pyridine Analogues

Table 2: Tetrazole and Piperidine Derivatives

Analysis

- Complex Hybrids: F13714 () incorporates a piperidine ring and methylamino groups, likely targeting neurological receptors due to enhanced blood-brain barrier penetration.

Q & A

Q. What are the standard synthetic routes for 5-(3-Chloro-4-fluorophenyl)pyridin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves coupling a halogenated pyridine derivative with a substituted phenylboronic acid via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a refluxing solvent (e.g., THF/H₂O) . Optimization includes adjusting stoichiometry, temperature, and catalyst loading to enhance yield. Post-synthetic modifications, such as hydroxyl group protection/deprotection, may employ reagents like trimethylsilyl chloride or boron tribromide . Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., aromatic proton splitting patterns) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., SHELX software for refinement ).

- IR Spectroscopy : Detects hydroxyl (-OH) and aromatic C-Cl/F stretches.

Q. How is the compound’s preliminary biological activity screened in vitro?

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antioxidant : DPPH radical scavenging assays quantify free radical neutralization .

Advanced Research Questions

Q. How can computational tools predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock, Glide) : Models interactions with enzymes (e.g., kinases, cytochrome P450) by aligning the compound into active sites. For example, the chloro-fluorophenyl group may engage in hydrophobic interactions, while the pyridinol hydroxyl forms hydrogen bonds .

- Molecular Dynamics (GROMACS) : Simulates stability of ligand-protein complexes over time, assessing binding free energy (MM-PBSA/GBSA methods) .

- QSAR Models : Relate substituent electronic parameters (Hammett constants) to observed bioactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

- Meta-analysis : Compare datasets from analogs (e.g., 5-(3-Bromo-4-methylphenyl)pyridin-3-ol vs. the target compound) to identify trends in halogen/position effects .

- Crystallographic Overlays : Align X-ray structures of analogs to pinpoint steric/electronic discrepancies affecting activity .

- Dose-Response Refinement : Test narrower concentration ranges to distinguish between true activity and assay noise .

Q. How do reaction conditions influence regioselectivity during functionalization of the pyridine ring?

- Electrophilic Substitution : Nitration/sulfonation regioselectivity depends on directing effects of existing substituents. For example, the hydroxyl group at position 3 directs incoming electrophiles to positions 2 or 4 .

- Metal-Catalyzed Coupling : Suzuki reactions favor coupling at less sterically hindered positions; microwave-assisted synthesis may enhance yields .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Monitor intermediates via HPLC to detect side products (e.g., dihalogenated byproducts).

- Catalyst Recycling : Use immobilized Pd catalysts or aqueous biphasic systems to reduce costs .

- Crystallization Optimization : Adjust cooling rates and solvent polarity to prevent amorphous solid formation .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Their Roles

| Reagent | Role | Example Use |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | Suzuki-Miyaura cross-coupling |

| NaBH₄ | Reducing agent | Hydroxyl group deprotection |

| BBr₃ | Lewis acid | Demethylation of methoxy groups |

Q. Table 2. Structural Analogs and Bioactivity Trends

| Compound | Structural Difference | Bioactivity Impact |

|---|---|---|

| 5-(3-Bromo-4-fluorophenyl)pyridin-3-ol | Br instead of Cl | Lower antimicrobial potency |

| 5-(3-Chloro-4-methylphenyl)pyridin-2-ol | -OH at position 2 | Reduced kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.